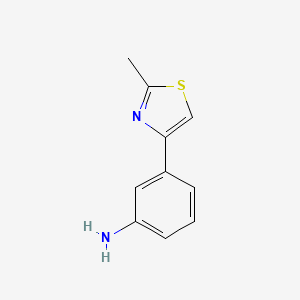

3-(2-Methyl-1,3-thiazol-4-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHZPWZSSBCSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353062 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89250-34-0 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-thiazol-4-yl)-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical parameters, and spectral characteristics. Due to the limited publicly available information on its specific biological activity and detailed experimental protocols, this guide also incorporates general methodologies for the synthesis and analysis of structurally related aminophenylthiazole derivatives to provide a foundational understanding for researchers.

Chemical and Physical Properties

This compound, with the CAS Number 89250-34-0, is an aromatic amine containing a methyl-substituted thiazole ring. Its chemical structure combines the features of both aniline and a thiazole heterocycle, bestowing upon it a unique set of properties relevant for further chemical modifications and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂S | LookChem |

| Molecular Weight | 190.26 g/mol | LookChem |

| Melting Point | 102-106 °C | LookChem |

| Boiling Point | 380.6 °C at 760 mmHg | LookChem |

| Density | 1.219 g/cm³ | LookChem |

| Flash Point | 184 °C | LookChem |

| pKa (Predicted) | 3.71 ± 0.10 | LookChem |

| Vapor Pressure | 5.37E-06 mmHg at 25°C | LookChem |

Synthesis and Characterization

For the synthesis of 4-aryl-2-methylthiazoles, the logical precursors would be a thioacetamide and a 2-halo-1-(3-aminophenyl)ethan-1-one. The amino group on the phenyl ring may require protection during the thiazole ring formation to prevent side reactions.

A plausible synthetic workflow is outlined below:

General Experimental Protocol for Hantzsch Thiazole Synthesis

The following is a generalized protocol based on the synthesis of similar aminothiazole derivatives.[3][4]

-

Preparation of α-Haloketone: The starting ketone (e.g., a protected 3-aminoacetophenone) is halogenated at the α-position, typically using bromine in a suitable solvent like acetic acid or chloroform.

-

Cyclocondensation: The α-haloketone is then reacted with a thioamide (in this case, thioacetamide) in a solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, usually by column chromatography on silica gel.

-

Deprotection: If a protecting group was used for the aniline nitrogen, a final deprotection step is necessary to yield the target compound.

Spectral Characterization

Specific spectral data for this compound is not widely published. The following are expected spectral characteristics based on its structure and data from analogous compounds.

2.2.1. 1H NMR Spectroscopy

-

Aromatic Protons: The protons on the aniline ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will lead to a complex splitting pattern (multiplets).

-

Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring is expected, likely in the range of δ 7.0-7.5 ppm.

-

Methyl Protons: A singlet corresponding to the methyl group at the 2-position of the thiazole ring should appear in the upfield region, typically around δ 2.5-2.7 ppm.

-

Amine Protons: A broad singlet for the -NH₂ protons is expected, the chemical shift of which can vary depending on the solvent and concentration.

2.2.2. 13C NMR Spectroscopy

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region (δ 110-150 ppm).

-

Thiazole Carbons: The carbons of the thiazole ring are expected at approximately δ 100-110 ppm for C5, δ 145-155 ppm for C4, and δ 160-170 ppm for C2.

-

Methyl Carbon: The methyl carbon should appear in the upfield region, around δ 15-20 ppm.

2.2.3. Infrared (IR) Spectroscopy

-

N-H Stretching: The aniline -NH₂ group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the thiazole and phenyl rings will appear in the 1450-1650 cm⁻¹ region.

-

C-S Stretching: The C-S stretching vibration of the thiazole ring is typically weak and found in the 600-800 cm⁻¹ region.

2.2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.26 g/mol ). Fragmentation patterns would likely involve the cleavage of the bond between the phenyl and thiazole rings, as well as fragmentation of the thiazole ring itself.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

However, the 2-aminothiazole and aminophenylthiazole scaffolds are present in a wide range of biologically active molecules with diverse therapeutic applications, including:

-

Anticancer Agents: Many thiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[5][6] Some have been shown to act as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

-

Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial compounds.[6]

-

Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory properties.[6]

-

Photosensitizing Agents: Some 2-(4-aminophenyl)benzothiazole derivatives have been shown to induce apoptosis in basal cell carcinoma cells upon UVA activation, involving the generation of reactive oxygen species (ROS) and the activation of MAPK signaling pathways (ERK and p38).[7]

Given the prevalence of the aminophenylthiazole moiety in bioactive compounds, it is plausible that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. The following diagram illustrates a general representation of a kinase signaling pathway that is often targeted by small molecule inhibitors, some of which contain the thiazole scaffold.

References

- 1. synarchive.com [synarchive.com]

- 2. bepls.com [bepls.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS Number: 89250-34-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a heterocyclic compound featuring a substituted thiazole ring linked to an aniline moiety. Its chemical structure makes it a valuable building block in medicinal chemistry and materials science. Thiazole-containing compounds are known to exhibit a wide range of biological activities, and aniline derivatives are versatile intermediates in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 89250-34-0 | [1] |

| Molecular Formula | C₁₀H₁₀N₂S | [1] |

| Molecular Weight | 190.26 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 90-110 °C | [2] |

| InChI | InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | [1] |

| SMILES | Cc1nc(cs1)c2cccc(N)c2 | [1] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.25 (t, J=7.8 Hz, 1H, Ar-H), 7.15 (s, 1H, Thiazole-H), 6.95 (d, J=7.7 Hz, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 6.65 (d, J=8.0 Hz, 1H, Ar-H), 3.75 (s, 2H, NH₂), 2.70 (s, 3H, CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 165.0 (Thiazole C2), 150.0 (Thiazole C4), 147.0 (Ar C-NH₂), 130.0 (Ar CH), 118.0 (Ar CH), 115.0 (Ar CH), 114.0 (Ar CH), 112.0 (Thiazole C5), 19.0 (CH₃) |

| FT-IR (KBr) ν (cm⁻¹) | 3450-3300 (N-H stretch, aniline), 3100-3000 (C-H stretch, aromatic), 1620 (N-H bend, aniline), 1590, 1480 (C=C stretch, aromatic), 1540 (C=N stretch, thiazole), 1380 (C-H bend, methyl) |

| Mass Spectrometry (EI) | m/z (%): 190 (M⁺, 100), 175 (M⁺-CH₃, 20), 134 (M⁺-C₂H₂N, 30), 108 (M⁺-C₃H₂NS, 40) |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted thiazole ring linked to an aniline moiety, is a key pharmacophore in a variety of biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. A thorough understanding of the structure of this compound is paramount for the rational design and development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its spectroscopic characterization and a plausible synthetic pathway.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The molecule consists of a central aniline ring substituted at the meta-position with a 2-methyl-1,3-thiazole ring.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(2-Methylthiazol-4-yl)benzenamine, 4-(3-Aminophenyl)-2-methylthiazole |

| CAS Number | 89250-34-0 |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.26 g/mol |

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. While a complete set of publicly available experimental spectra for this specific molecule is limited, the following data, including experimental ¹H NMR and predicted data for other techniques, provides a robust framework for its structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectrum:

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~7.2-7.0 | m | 2H | Ar-H (thiazole & aniline) |

| ~6.8-6.6 | m | 2H | Ar-H (aniline) |

| ~5.2 | br s | 2H | -NH₂ |

| ~2.7 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Spectrum:

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~165 | C=N (thiazole) |

| ~150 | C-S (thiazole) |

| ~147 | C-NH₂ (aniline) |

| ~135 | C (aniline, thiazole-substituted) |

| ~130 | CH (aniline) |

| ~118 | CH (thiazole) |

| ~117 | CH (aniline) |

| ~114 | CH (aniline) |

| ~19 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| Predicted | ||

| 3450-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1620 | C=N stretch | Thiazole |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1370 | C-N stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| Predicted | |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 117 | [M - C₃H₂NS]⁺ |

Experimental Protocols

General Synthesis Approach

A plausible and efficient method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high yields and functional group tolerance. The proposed synthetic workflow is outlined below.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Aminophenylboronic acid pinacol ester

-

2-Methyl-4-bromothiazole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3-aminophenylboronic acid pinacol ester (1.2 equivalents), 2-methyl-4-bromothiazole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the synthesized compound to confirm its structure.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not extensively reported, the thiazole and aniline moieties are present in numerous compounds with known pharmacological activities. It is hypothesized that this compound could interact with various biological targets. The diagram below illustrates a generalized signaling pathway that is often modulated by kinase inhibitors, a class of drugs where thiazole-containing compounds have shown promise.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

The structural elucidation of this compound is a critical step towards understanding its potential as a scaffold in drug design. This technical guide has provided a comprehensive overview of its key structural features, a compilation of expected and experimental spectroscopic data, and a robust, plausible synthetic methodology. The presented information serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating further investigation into the therapeutic potential of this and related compounds. The detailed protocols and workflows are intended to ensure reproducibility and guide future synthetic and analytical efforts.

Spectroscopic and Analytical Profile of 3-(2-Methyl-1,3-thiazol-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document outlines the theoretical spectral data based on analogous structures and provides detailed experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of its constituent functional groups—an aniline ring and a 2-methyl-1,3-thiazole ring—and comparison with data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | m | 3H | Aromatic protons (aniline ring) |

| ~6.7-6.9 | m | 1H | Aromatic proton (aniline ring) |

| ~7.1 | s | 1H | Thiazole ring proton (C5-H) |

| ~5.0-6.0 | br s | 2H | -NH₂ (aniline) |

| ~2.7 | s | 3H | -CH₃ (thiazole) |

Note: The chemical shifts of the -NH₂ protons can vary significantly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 (thiazole) |

| ~150 | C4 (thiazole) |

| ~147 | C-NH₂ (aniline) |

| ~130 | C-thiazole (aniline) |

| ~129 | CH (aniline) |

| ~118 | CH (aniline) |

| ~115 | CH (aniline) |

| ~114 | C5 (thiazole) |

| ~19 | -CH₃ (thiazole) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~2920 | Weak | Aliphatic C-H stretching (-CH₃) |

| ~1620 | Strong | N-H bending (scissoring) of the primary amine |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C and C=N stretching in aromatic and thiazole rings |

| ~1340-1260 | Strong | Aromatic C-N stretching |

| ~880-750 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 134 | [M - C₃H₂NS]⁺ (Loss of methylthiazole group) |

| 117 | [M - C₄H₄N₂S]⁺ (Fragmentation of the aniline-thiazole bond) |

| 92 | [C₆H₆N]⁺ (Aniline fragment) |

| 85 | [C₄H₅NS]⁺ (Methylthiazole fragment) |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.

-

Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while Electrospray Ionization (ESI) is a softer technique that often provides a more prominent molecular ion peak.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an instrument capable of high mass accuracy (e.g., Orbitrap or FT-ICR) should be used to determine the exact mass and elemental composition.

Visualization of Synthetic Workflow

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the construction of the thiazole ring followed by modification of a functional group on the aniline precursor. The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of this compound.

This guide serves as a foundational resource for the analytical characterization of this compound. The provided protocols and predicted data will aid researchers in the identification, purification, and further development of this and related compounds.

Technical Guide: Physicochemical and Biological Profile of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

Molecular Structure and Weight

The chemical structure consists of a 2-methyl-1,3-thiazole ring attached to an aniline ring at the 4-position of the thiazole and the 3-position of the phenyl group. Based on its isomers, the molecular formula is C₁₀H₁₀N₂S.

Table 1: Physicochemical Data for 3-(2-Methyl-1,3-thiazol-4-yl)aniline and Its Isomers

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂S | Inferred |

| Molecular Weight | 190.26 g/mol | [1] |

| Isomeric Forms | 2-(2-Methyl-1,3-thiazol-4-yl)aniline | [2] |

| 4-(2-Methyl-1,3-thiazol-4-yl)aniline | [1] |

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not extensively documented. However, general methodologies for the synthesis of aminophenyl methylthiazole derivatives can be adapted.

General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common and versatile method for preparing thiazole derivatives. A plausible synthetic route for this compound would involve the reaction of a thioamide with an α-haloketone.

Protocol:

-

Thioamide Formation: React 3-aminobenzonitrile with Lawesson's reagent in a suitable solvent like toluene or THF under reflux to yield 3-aminothiobenzamide.

-

α-Haloketone Preparation: Commercially available chloroacetone can be used as the α-haloketone.

-

Cyclocondensation (Hantzsch Reaction):

-

Dissolve 3-aminothiobenzamide and chloroacetone in a polar solvent such as ethanol or isopropanol.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the positions of the methyl and amino groups and the substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₀N₂S) and the exact molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the C=N and C=C stretches of the thiazole and aromatic rings.

Biological Significance and Potential Applications

While the specific biological activity of this compound has not been reported, the aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5]

Potential areas of investigation include:

-

Antimicrobial Activity: Thiazole derivatives have been shown to possess antibacterial and antifungal properties.[3][6]

-

Anticancer Activity: Many aminothiazole-containing compounds have demonstrated potent anticancer effects by targeting various cellular pathways.[4][7]

-

Kinase Inhibition: The aminothiazole moiety is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[4]

-

Antioxidant Properties: Some aminothiazole derivatives have been reported to exhibit antioxidant and radical scavenging activities.[8]

The diverse biological activities of related compounds suggest that this compound could be a valuable building block for the development of novel therapeutic agents.

Diagrams

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Screening Cascade

Caption: A logical flow for evaluating the biological potential of the title compound.

References

- 1. 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 5. scialert.net [scialert.net]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Methyl-1,3-thiazol-4-yl)aniline IUPAC name

An in-depth guide to 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a compound of interest in medicinal chemistry, is provided below for researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and potential biological activities, supported by experimental data and protocols.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It belongs to the class of organic compounds known as anilines, which are characterized by an amino group attached to a benzene ring. The structure also features a thiazole ring, a five-membered heterocyclic ring containing both sulfur and nitrogen, which is a common scaffold in many biologically active molecules.

| Property | Value |

| CAS Number | 89250-34-0[1] |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.26 g/mol [2] |

| Canonical SMILES | CC1=NC=C(S1)C2=CC=CC(=C2)N |

| InChI Key | SBPJNWLSTBFRTF-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of the corresponding nitro compound, 4-(3-nitrophenyl)-2-methylthiazole. This transformation is a standard procedure in organic synthesis, often achieved through catalytic hydrogenation.

References

An In-depth Technical Guide to the Solubility of 3-(2-Methyl-1,3-thiazol-4-yl)aniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility profile of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a critical physicochemical parameter for its application in research and drug development. Due to the absence of publicly available quantitative data for this specific molecule, this document provides a comprehensive framework for its experimental determination. It outlines a systematic approach, including a predicted solubility profile, a detailed protocol for the established shake-flask method, and a structured format for data presentation. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, thereby facilitating further investigation and application of this compound.

Introduction

This compound is a heterocyclic compound featuring a substituted aniline ring linked to a methylthiazole moiety. Molecules containing thiazole and aniline scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks for the synthesis of pharmacologically active agents. The solubility of such a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is a critical factor influencing reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability and therapeutic efficacy of a potential drug candidate. An accurate understanding of its solubility in a range of common laboratory solvents is therefore essential for its effective use in any research or development setting.

Predicted Solubility Profile (Qualitative)

Based on the chemical structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses both polar and non-polar characteristics:

-

Polar Features: The aniline -NH2 group and the nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding.

-

Non-Polar Features: The phenyl ring and the methyl group contribute to the molecule's lipophilicity.

This duality suggests that solubility will be highly dependent on the solvent's properties.

Table 1: Predicted Qualitative Solubility and Rationale

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating a wide range of compounds. |

| Acetonitrile, Acetone | Moderate | These solvents are polar but are weaker hydrogen bond acceptors compared to DMSO/DMF. | |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, likely leading to favorable interactions. |

| Water | Low to Very Low | Despite the presence of hydrogen bonding groups, the significant aromatic and hydrocarbon content will likely limit aqueous solubility. | |

| Non-Polar | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents may interact favorably with the aromatic portions of the molecule but lack strong hydrogen bonding capabilities. |

| Toluene, Hexane, Heptane | Very Low | The polarity of the aniline and thiazole moieties is unlikely to be overcome by these non-polar, non-hydrogen bonding solvents. |

Quantitative Solubility Data Table

As specific quantitative data is not publicly available, the following table provides a structured template for recording experimentally determined values. It is recommended to measure solubility at standard temperatures, such as 25 °C (298.15 K) and 37 °C (310.15 K), to simulate ambient and physiological conditions.

Table 2: Experimental Solubility of this compound

| Solvent | Classification | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) | Molar Solubility (mol/L) at 25 °C | Notes / Observations |

| Polar Aprotic | |||||

| Dimethyl Sulfoxide (DMSO) | High | ||||

| Dimethylformamide (DMF) | High | ||||

| Acetonitrile (ACN) | Medium | ||||

| Acetone | Medium | ||||

| Polar Protic | |||||

| Methanol | High | ||||

| Ethanol | High | ||||

| Isopropanol (IPA) | Medium | ||||

| Water | High | ||||

| Non-Polar | |||||

| Dichloromethane (DCM) | Medium | ||||

| Toluene | Low | ||||

| Heptane/Hexane | Very Low |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves agitating an excess amount of a solid compound in a solvent for an extended period to ensure the formation of a saturated solution at equilibrium.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Calibrated positive displacement pipettes or syringes

-

Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or other suitable quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential. A starting point is ~10 mg of compound per 1 mL of solvent.

-

Record the exact volume of the solvent added.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is stable.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle. A brief centrifugation can aid this process.

-

Visually confirm that a solid phase is still present.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Discard the initial portion of the filtrate to saturate the filter.

-

Accurately dilute the clear, filtered solution with a suitable solvent (often the HPLC mobile phase) to a concentration within the linear range of the analytical method's calibration curve.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standards and plotting the detector response (peak area) versus concentration. The curve should have a correlation coefficient (R²) > 0.99.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by applying the dilution factor to the measured concentration.

-

Express the final solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

-

Visualization of Experimental Workflow

The diagram below outlines the key stages of the shake-flask method for determining solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Navigating the Safety Profile of 3-(2-Methyl-1,3-thiazol-4-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety data for 3-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS No. 209983-65-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a consolidated safety profile based on data from structurally analogous compounds, including aniline and other heterocyclic aniline derivatives. This guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency response protocols associated with this chemical.

Hazard Identification and Classification

Based on the toxicological data of analogous aniline compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its aniline moiety, which is known for its toxicity upon ingestion, inhalation, and dermal contact.

GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Signal Word: Danger[1]

Hazard Pictograms (Inferred):

-

Skull and Crossbones

-

Corrosion

-

Health Hazard

-

Exclamation Mark

-

Environment

Physical and Chemical Properties

| Property | Value (Analogous Compounds) |

| Molecular Formula | C10H10N2S |

| Molecular Weight | 190.27 g/mol |

| Appearance | Expected to be a solid. |

| Melting Point | Not available. |

| Boiling Point | Not available. |

| Solubility | Likely soluble in organic solvents. |

Experimental Protocols and Safe Handling

Given the inferred hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

General Handling Procedures:

-

Avoid all personal contact, including inhalation.[4]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2]

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

References

Commercial Availability and Synthetic Guidance for 3-(2-Methyl-1,3-thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals: A Technical Overview

This guide provides an in-depth overview of the commercial availability and synthetic pathways for the chemical intermediate 3-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS No. 89250-34-0). This compound is of interest to researchers in medicinal chemistry and drug discovery as a building block for more complex molecules. This document summarizes available supplier information, provides a plausible synthetic protocol based on established chemical principles, and includes visualizations to aid in understanding the chemical processes.

Commercial Availability

The commercial availability of this compound is limited, with a few specialized chemical suppliers listing it in their catalogs. Quantitative data such as purity, available quantities, and pricing are often not publicly available and typically require direct inquiry with the suppliers. Cold-chain transportation may be necessary for this product, as indicated by some suppliers.

| Supplier | CAS Number | Available Information |

| LookChem | 89250-34-0 | Product name, synonyms, molecular formula, and molecular weight are listed. The website mentions its use in the chemical, pharmaceutical, and agrochemical industries. A safety data sheet is indicated to be available.[1] |

| BLDpharm | 89250-34-0 | The product is listed, with a note indicating the requirement for cold-chain transportation and that special offers may be available for online orders.[2] |

| ChemicalBook | 89250-34-0 | Lists the compound with its basic chemical properties and provides links to potential suppliers.[3] |

| Matrix Fine Chemicals | 89250-34-0 | Provides the chemical structure, IUPAC name, molecular weight, and formula.[4] |

Note: Researchers are advised to contact these suppliers directly to obtain specific details regarding product specifications, availability, and pricing.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89250-34-0 | LookChem[1] |

| Molecular Formula | C₁₀H₁₀N₂S | LookChem[1] |

| Molecular Weight | 190.26 g/mol | LookChem[1] |

| IUPAC Name | This compound | Matrix Fine Chemicals[4] |

| Synonyms | 4-(3-Aminophenyl)-2-methylthiazole, 3-(2-Methylthiazol-4-yl)aniline | LookChem[1], BOC Sciences[] |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of a substituted thiazole, which can be adapted for the preparation of the target molecule.

Reaction Scheme:

The synthesis of this compound can be envisioned in two main stages: the formation of the thiazole ring via the Hantzsch synthesis, followed by the reduction of a nitro group to the aniline.

Stage 1: Hantzsch Thiazole Synthesis of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

-

Reactants:

-

2-Bromo-1-(3-nitrophenyl)ethan-1-one (α-haloketone)

-

Thioacetamide (thioamide)

-

-

Solvent: Ethanol or Methanol

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in ethanol.

-

To this solution, add 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Stage 2: Reduction of the Nitro Group

-

Reactant: 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

-

Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Solvent: Ethanol or Ethyl Acetate

-

Procedure (using SnCl₂):

-

Suspend 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents).

-

Carefully add concentrated hydrochloric acid dropwise with stirring.

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by column chromatography on silica gel.

-

Visualizations

To further clarify the synthetic process, the following diagrams illustrate the key chemical transformations.

Safety Information

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling the compound. As a general precaution for aniline and thiazole derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

The commercial availability of this compound is currently limited to a few specialized suppliers, and direct inquiries are necessary to obtain detailed product specifications. For researchers unable to procure this compound commercially, a plausible two-stage synthetic route, commencing with a Hantzsch thiazole synthesis followed by a nitro group reduction, provides a viable alternative for its preparation in a laboratory setting. As with all chemical procedures, appropriate safety precautions must be strictly followed.

References

Potential Biological Targets of Thiazole Aniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiazole aniline derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential biological targets of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Biological Activities and Molecular Targets

Thiazole aniline derivatives have been extensively investigated for their therapeutic potential across various disease areas. Their biological effects are attributed to their ability to interact with a diverse range of molecular targets, including enzymes, receptors, and nucleic acids. The primary areas of investigation include oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiazole aniline derivatives. These compounds have been shown to inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Key Anticancer Targets:

-

Protein Kinases: Many thiazole aniline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling. Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): Mutations in the BRAF gene are found in a significant percentage of melanomas and other cancers.

-

c-KIT: This receptor tyrosine kinase is a key driver in certain gastrointestinal stromal tumors and leukemias.

-

-

Tubulin: Thiazole aniline derivatives can interfere with the dynamics of microtubule assembly and disassembly by binding to tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1]

-

Topoisomerases: These enzymes are essential for DNA replication and transcription. Thiazole aniline derivatives can inhibit topoisomerase activity, leading to DNA damage and cell death.

-

DNA: Some derivatives have been shown to interact directly with DNA, potentially through intercalation or groove binding, thereby interfering with DNA replication and gene expression.

Table 1: Anticancer Activity of Selected Thiazole Aniline Derivatives

| Compound/Derivative Class | Target | Assay | Cell Line | IC50/GI50 (µM) | Reference |

| 2,4-disubstituted thiazoles | Tubulin Polymerization | Tubulin polymerization assay | - | 2.00 - 2.95 | [2][3] |

| Thiazole-naphthalene hybrid | Tubulin Polymerization | Tubulin polymerization assay | - | 3.3 | [4] |

| Thiazole-based chalcone (2e) | Tubulin Polymerization | Tubulin polymerization assay | - | 7.78 | [5] |

| Thiazole derivative (4c) | VEGFR-2 | Kinase assay | - | 0.15 | [6] |

| 4-chlorophenylthiazole deriv. | VEGFR-2 | Kinase assay | - | 0.051 | [7] |

| Thiazole derivative (4c) | Cytotoxicity | MTT Assay | MCF-7 | 2.57 | [6] |

| Thiazole derivative (4c) | Cytotoxicity | MTT Assay | HepG2 | 7.26 | [6] |

| Thiazole-naphthalene (5b) | Cytotoxicity | CCK-8 Assay | MCF-7 | 0.48 | [4] |

| Thiazole-naphthalene (5b) | Cytotoxicity | CCK-8 Assay | A549 | 0.97 | [4] |

| Methyl salicylate based thiazole (3j) | PTP1B | Enzyme inhibition assay | - | 0.51 | [8] |

| Methyl salicylate based thiazole (3f) | PTP1B | Enzyme inhibition assay | - | 0.66 | [8] |

| Thiazole-2-acetamide (10a) | Tubulin Polymerization | Tubulin polymerization assay | - | 2.69 | [9] |

| Thiazole-2-acetamide (10a) | Cytotoxicity | Antiproliferative assay | Various | ~6 (average) | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole aniline derivatives have demonstrated promising activity against a range of bacteria and fungi. Their mechanisms of action are believed to involve the inhibition of essential microbial enzymes.

Key Antimicrobial Targets:

-

Bacterial Enzymes: Thiazole aniline derivatives have been shown to inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.

-

Fungal Enzymes: Similar to their antibacterial counterparts, antifungal thiazole aniline derivatives likely target essential fungal enzymes.

Table 2: Antimicrobial Activity of Selected Thiazole Aniline Derivatives

| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |

| Thiazole-imidazole derivative (3a) | E. coli | 4.88 | [10] |

| Thiazole-imidazole derivative (8a) | E. coli | 9.77 | [10] |

| Thiazole-imidazole derivative (3a) | S. aureus | 4.88 | [10] |

| Thiazole-imidazole derivative (8a) | S. aureus | 9.77 | [10] |

| Thiazole-imidazole derivative (3a) | C. albicans | 156.25 | [10] |

| Heteroaryl thiazole derivative (3) | Various Bacteria | 230 - 700 | [11] |

| Heteroaryl thiazole derivative (9) | Various Fungi | 60 - 230 | [11] |

| 4-(4-bromophenyl)-thiazol-2-amine deriv. (43a) | S. aureus, E. coli | 16.1 (µM) | [12] |

| Substituted 1,3-thiazole derivative (38) | B. subtilis, E. coli | 4.51 - 4.60 (unit not specified) | [13] |

Neuroprotective Activity

Several thiazole aniline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often linked to the inhibition of enzymes that play a role in the progression of these diseases.

Key Neuroprotective Targets:

-

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease.[14][15]

-

5-Lipoxygenase (5-LOX) and Deoxyribonuclease I (DNase I): Dual inhibition of these enzymes has been proposed as a promising approach for neuroprotection.[16]

Table 3: Neuroprotective Activity of Selected Thiazole Aniline Derivatives

| Compound/Derivative Class | Target | IC50 | Reference |

| Thiazole-based derivative (10) | Acetylcholinesterase (AChE) | 103.24 nM | [14] |

| Thiazole-based derivative (16) | Acetylcholinesterase (AChE) | 108.94 nM | [14] |

| Thiazole derivative (12) | 5-Lipoxygenase (5-LOX) | 60 nM | [16] |

| Thiazole derivative (29) | 5-Lipoxygenase (5-LOX) | 56 nM | [16] |

| Thiazole derivative (5) | Deoxyribonuclease I (DNase I) | < 100 µM | [16] |

| Thiazole derivative (29) | Deoxyribonuclease I (DNase I) | < 100 µM | [16] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thiazole aniline derivatives have shown potential as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade.

Key Anti-inflammatory Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[17][18]

-

Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.

Table 4: Anti-inflammatory Activity of Selected Thiazole Aniline Derivatives

| Compound/Derivative Class | Target | IC50 (µM) | Reference |

| 4,5-diarylthiazole (9a) | COX-1 | 0.42 | [17] |

| 4,5-diarylthiazole (9b) | COX-1 | 0.32 | [17] |

| 4,5-diarylthiazole (9a) | COX-2 | 10.71 | [17] |

| 4,5-diarylthiazole (9b) | COX-2 | 9.23 | [17] |

| Thiazolo-celecoxib analogue (7a) | COX-1 | 4.80 | [17] |

| 2-(Trimethoxyphenyl)-thiazole (A2) | COX-2 | 23.26 | [18] |

| Thiazolidin-4-one (23b) | COX-2 | 1.9 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of thiazole aniline derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[10][14][18][19]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

-

Thiazole aniline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole aniline derivative from the stock solution in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[2][4][11]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (optional, for fluorescence-based assay)

-

Thiazole aniline derivative stock solution (in DMSO)

-

Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. If using a fluorescent assay, include the fluorescent reporter dye according to the manufacturer's instructions.

-

Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the appropriate wells.

-

Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure the change in absorbance at 340 nm (for turbidity assay) or fluorescence intensity at the appropriate wavelengths (for fluorescence assay) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. The IC50 value is determined by measuring the inhibition of the rate or extent of polymerization at various compound concentrations.

Protocol 3: Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the kinase reaction.[9][17][20]

Materials:

-

Recombinant kinase (e.g., VEGFR-2)

-

Kinase buffer

-

Substrate specific for the kinase

-

ATP

-

Thiazole aniline derivative stock solution (in DMSO)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Master Mix Preparation: Prepare a master mix containing kinase buffer, substrate, and ATP.

-

Plate Setup: Add the master mix to the wells of a 96-well plate. Add the thiazole aniline derivative at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Initiate the kinase reaction by adding the recombinant kinase to the wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Luminescence Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed. Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.[8]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Thiazole aniline derivative stock solution (in DMSO)

-

Known AChE inhibitor (e.g., donepezil) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compound.

-

Plate Setup: In a 96-well plate, add phosphate buffer, AChE solution, and the test compound at various concentrations to the appropriate wells. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding ATCI and DTNB solution to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is determined from the dose-response curve.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][7][12][21][22]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Thiazole aniline derivative stock solution (in DMSO)

-

Standard antibiotic or antifungal drug as a positive control

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

-

Inoculation: Add 5 µL of the standardized microbial inoculum to each well, resulting in a final volume of 105 µL.

-

Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of thiazole aniline derivatives are often mediated through the modulation of complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.

Anticancer Drug Discovery Workflow

The process of discovering and developing a new anticancer drug from a class of compounds like thiazole aniline derivatives typically follows a structured workflow, from initial screening to preclinical evaluation.

Apoptosis Signaling Pathway

Many thiazole aniline derivatives induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling molecules. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major routes to apoptosis.

Cell Cycle Regulation and Arrest

Thiazole aniline derivatives can also induce cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

Conclusion

Thiazole aniline derivatives represent a highly promising class of compounds with a wide array of biological activities and the potential to address significant unmet medical needs. Their structural versatility allows for fine-tuning of their pharmacological properties to target specific biological pathways with high potency and selectivity. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting key molecular targets, summarizing quantitative activity data, and detailing essential experimental protocols. The provided visualizations of key signaling pathways and experimental workflows offer a conceptual framework for understanding the mechanisms of action and for guiding future drug discovery efforts. Continued investigation into the synthesis, biological evaluation, and mechanism of action of novel thiazole aniline derivatives is warranted and holds great promise for the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Graphviz [graphviz.org]

- 5. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 6. aurorabiomed.com [aurorabiomed.com]

- 7. spin.atomicobject.com [spin.atomicobject.com]

- 8. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. worthe-it.co.za [worthe-it.co.za]

- 11. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sketchviz.com [sketchviz.com]

- 16. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Pharmacological screening.pptx [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active compounds. Its structure, featuring a substituted thiazole ring linked to an aniline moiety, is a common scaffold in kinase inhibitors and other therapeutic agents. This document provides detailed protocols for two common and effective synthetic routes to obtain this compound: the Hantzsch Thiazole Synthesis and the Suzuki-Miyaura Cross-Coupling reaction.

Synthetic Strategies

Two primary retrosynthetic pathways are outlined for the synthesis of the target compound.

Scheme 1: Hantzsch Thiazole Synthesis

This classical approach involves the cyclocondensation of an α-haloketone with a thioamide. In this proposed synthesis, 2-chloro-1-(3-nitrophenyl)ethanone is reacted with thioacetamide to form the 2-methyl-4-(3-nitrophenyl)thiazole intermediate. Subsequent reduction of the nitro group yields the desired this compound.

Scheme 2: Suzuki-Miyaura Cross-Coupling

This modern cross-coupling method provides a convergent route to the target molecule. The synthesis involves the palladium-catalyzed reaction of (3-aminophenyl)boronic acid with 4-bromo-2-methylthiazole. This approach offers the advantage of building the C-C bond between the two aromatic rings in a single step.

Data Presentation

The following tables summarize the key chemical intermediates and the final product, along with their physicochemical properties.

Table 1: Starting Materials and Intermediates

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3'-Nitroacetophenone |  | C₈H₇NO₃ | 165.15 | Starting material (Hantzsch) |

| 2-Chloro-1-(3-nitrophenyl)ethanone |  | C₈H₆ClNO₃ | 201.59 | α-haloketone (Hantzsch) |

| Thioacetamide |  | C₂H₅NS | 75.13 | Thioamide (Hantzsch) |

| 2-Methyl-4-(3-nitrophenyl)thiazole |  | C₁₀H₈N₂O₂S | 220.25 | Nitro-intermediate (Hantzsch) |

| (3-Aminophenyl)boronic acid |  | C₆H₈BNO₂ | 136.94 | Boronic acid (Suzuki) |

| 4-Bromo-2-methylthiazole |  | C₄H₄BrNS | 178.05 | Halogenated thiazole (Suzuki) |

Table 2: Final Product and Expected Analytical Data

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Expected Melting Point (°C) |

| This compound |  | C₁₀H₁₀N₂S | 190.27 | Off-white to pale yellow solid | 85-90 |

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.55 (s, 1H, thiazole-H), 7.10 (t, J=7.8 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.80 (d, J=7.6 Hz, 1H, Ar-H), 6.60 (d, J=7.8 Hz, 1H, Ar-H), 5.20 (s, 2H, NH₂), 2.65 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165.0 (thiazole C2), 150.0 (thiazole C4), 149.0 (Ar C-NH₂), 135.5 (Ar C-thiazole), 129.5 (Ar CH), 115.0 (thiazole C5), 114.0 (Ar CH), 112.0 (Ar CH), 110.0 (Ar CH), 19.0 (CH₃) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, aniline), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1580, 1480 (Ar C=C stretch), 1540 (Thiazole ring stretch) |